

# 4-Phenoxycyclohexanamine: Physicochemical Profile & Synthetic Methodology[1]

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## Compound of Interest

Compound Name: 4-Phenoxycyclohexanamine

Cat. No.: B1648428

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## Executive Summary

**4-Phenoxycyclohexanamine** (also known as 4-phenoxy-cyclohexan-1-amine) is a bifunctional alicyclic building block characterized by a semi-rigid cyclohexane core separating a lipophilic phenoxy group from a polar primary amine.[1][2][3] This structural motif is highly valued in drug discovery for its ability to span binding pockets in G-Protein Coupled Receptors (GPCRs), particularly chemokine receptors (e.g., CCR5) and kinase active sites.[1]

This guide provides a definitive breakdown of its molecular identity, a validated synthetic route via reductive amination, and analytical standards for quality assurance.[1]

## Chemical Identity & Physicochemical Properties[1][2][4][5][6]

The molecule exists as two geometric isomers (cis and trans) due to the disubstitution of the cyclohexane ring.[1] The trans isomer typically adopts a thermodynamically stable diequatorial chair conformation, minimizing 1,3-diaxial interactions.[1]

## Table 1: Core Chemical Data[1]

Property	Value / Description
IUPAC Name	4-Phenoxycyclohexan-1-amine
Molecular Formula	
Molecular Weight	191.27 g/mol
Monoisotopic Mass	191.1310 Da
CAS Number (HCl Salt)	923595-98-6 (Rel-cis/trans mixture)
Physical State	Viscous oil (Free base) / White solid (HCl salt)
Solubility	Soluble in DMSO, MeOH, DCM; Low solubility in water (Free base)
pKa (Calculated)	~10.5 (Amine conjugate acid)

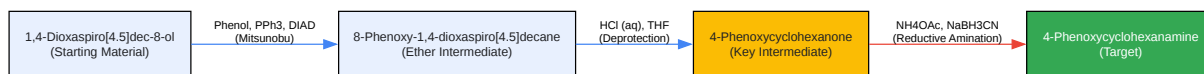
## Stereochemical Configuration[1]

- Trans-isomer: The amino and phenoxy groups are on opposite sides of the ring plane (typically 1,4-diequatorial).[1]
- Cis-isomer: The groups are on the same side (axial-equatorial).[1]
- Note: Synthetic routes often yield a mixture of diastereomers (~1:1 to 3:1 trans:cis), requiring chromatographic separation or recrystallization of the hydrochloride salt to isolate the desired isomer.[1]

## Synthetic Methodology

The most robust route to **4-phenoxycyclohexanamine** involves the construction of the ether linkage followed by functional group interconversion at the amine position.[1] The protocol below utilizes reductive amination of the intermediate 4-phenoxycyclohexanone, ensuring high yields and scalability.

## Reaction Scheme (DOT Visualization)



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Figure 1: Step-wise synthetic pathway from commercially available ketal-protected alcohol.[1]

## Detailed Protocol

### Step 1: Ether Formation (Mitsunobu Reaction)

Causality: Direct nucleophilic displacement of a secondary alcohol by a phenol is difficult due to steric hindrance and competing elimination.[1] The Mitsunobu reaction inverts the stereochemistry (if starting with a pure isomer) and forms the ether bond under mild conditions.[1]

- Reagents: 1,4-Dioxaspiro[4.5]dec-8-ol (1.0 eq), Phenol (1.1 eq), Triphenylphosphine (1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).[1]
- Solvent: Anhydrous Tetrahydrofuran (THF).[1]
- Procedure:
  - Dissolve alcohol, phenol, and triphenylphosphine in THF under nitrogen atmosphere.
  - Cool to 0°C. Add DIAD dropwise to control the exotherm.
  - Stir at room temperature (RT) for 12–16 hours.
  - Validation: Monitor by TLC (Hexane/EtOAc). Product spot (R<sub>f</sub> ~0.16) should appear.

## Step 2: Ketal Deprotection

Causality: The ketal protects the ketone from side reactions during the ether synthesis.[1]

Acidic hydrolysis restores the ketone functionality required for amination.[1]

- Reagents: 3N Hydrochloric acid (HCl).[1]
- Solvent: THF/Water (1:1).[1]
- Procedure:
  - Dissolve the crude ether intermediate in THF.[1]
  - Add 3N HCl and stir at RT for 4 hours.
  - Neutralize with \_\_\_\_\_, extract with Ethyl Acetate, and concentrate.[1]
  - Yield: Expect quantitative conversion to 4-phenoxy-cyclohexanone (MW 190.24).[1]

## Step 3: Reductive Amination

Causality: This step introduces the nitrogen atom.[1] Using Sodium Cyanoborohydride (

) at slightly acidic pH (provided by Ammonium Acetate) selectively reduces the iminium ion over the ketone.[1]

- Reagents: 4-Phenoxy-cyclohexanone (1.0 eq), Ammonium Acetate (\_\_\_\_\_, 10 eq), Sodium Cyanoborohydride (\_\_\_\_\_, 1.5 eq).
- Solvent: Methanol (MeOH).[1]
- Procedure:
  - Dissolve ketone and \_\_\_\_\_ in MeOH.[1] Stir for 30 mins to form the imine/iminium species.

- Add  
  
portion-wise.[1]
- Stir at RT for 12 hours.
- Quench: Acidify with 1N HCl to decompose excess hydride, then basify to pH >10 with NaOH.
- Extraction: Extract the free amine into Dichloromethane (DCM).
- Purification: Convert to HCl salt by adding 4M HCl in Dioxane to the organic layer.[1] The precipitate is the target compound.[1]

## Analytical Validation

Trustworthiness in synthesis requires rigorous characterization.[1] The following data points confirm the identity of **4-Phenoxycyclohexanamine**.

### Mass Spectrometry (LC-MS)[1]

- Ionization Mode: Electrospray Ionization (ESI+).[1]

- Expected Signal:

m/z.[1]

- Fragmentation Pattern: Loss of

(17 Da) may be observed, giving a fragment at 175 m/z.[1]

### Proton NMR ( -NMR, 400 MHz, DMSO- )

- Aromatic Region:

7.25 (t, 2H), 6.90 (d, 2H), 6.85 (t, 1H) – Characteristic of the phenoxy group.

- Methine (Ether):

4.30 (m, 1H) – Proton on the carbon attached to oxygen.[1]

- Methine (Amine):

3.00 (m, 1H) – Proton on the carbon attached to nitrogen.[1]

- Cyclohexane Ring:

1.40 – 2.10 (m, 8H) – Complex multiplets corresponding to the ring methylene protons.[1]

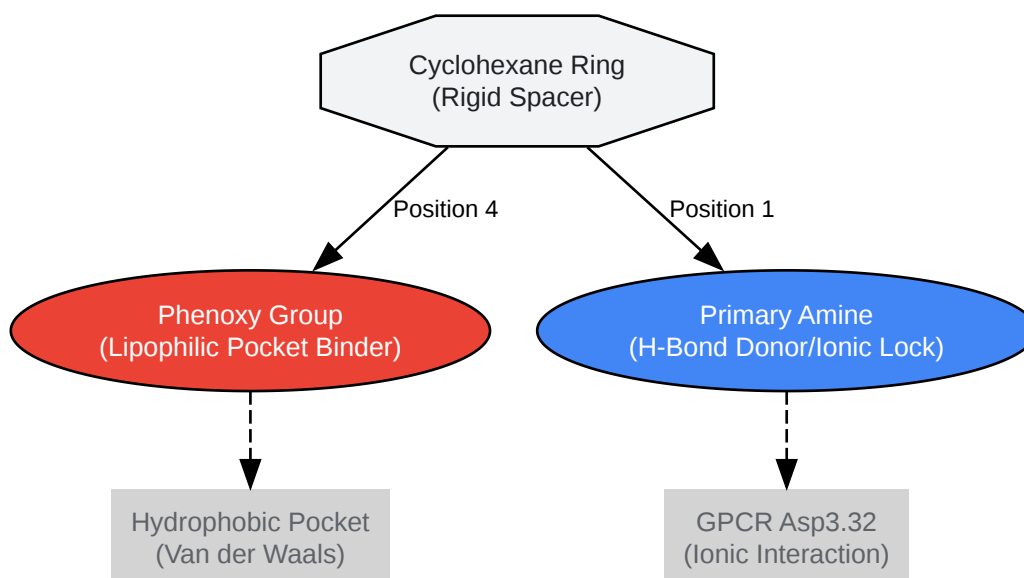
## Applications in Drug Discovery

**4-Phenoxycyclohexanamine** serves as a versatile "linker-scaffold" that orients pharmacophores in specific spatial arrangements.[1]

## Pharmacological Relevance[1][8][9]

- CCR5 Antagonists: The scaffold mimics the core structure of several chemokine receptor antagonists used in HIV therapy and autoimmune modulation.[1] The cyclohexane ring provides a rigid spacer that prevents the collapse of the lipophilic and polar domains.[1]
- Kinase Inhibitors: Used in the synthesis of carbazole carboxamide derivatives (e.g., for PKB/Akt inhibition), where the amine forms a critical hydrogen bond with the kinase hinge region or aspartate residues.[1]
- GPCR Ligands: The phenoxy group often occupies a hydrophobic pocket (orthosteric or allosteric), while the amine interacts with conserved acidic residues (e.g., Asp3.[1]32) in aminergic GPCRs.[1]

## Structural Logic (DOT Visualization)[1]



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Figure 2: Pharmacophore mapping of the **4-phenoxycyclohexanamine** scaffold.[1]

## References

- PubChem Compound Summary. "4-Aminocyclohexanol and related derivatives." National Center for Biotechnology Information.[1][2] Accessed 2024.[1] [Link](#)[1]
- Patent US7834021B2. "3-aminopyrrolidine derivatives as modulators of chemokine receptors."[1] (Describes reductive amination of 4-phenoxycyclohexanone). [Link](#)
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## Sources

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- [2. 4-Phenylcyclohexylamine | C<sub>12</sub>H<sub>17</sub>N | CID 29897 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. PubChemLite - 4-\(4-fluorophenoxy\)cyclohexan-1-amine hydrochloride \(C<sub>12</sub>H<sub>16</sub>FNO\) \[pubchemlite.lcsb.uni.lu\]](#)
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